

(Rac)-ACT-451840: A Novel Antimalarial Agent Effective Against Artemisinin-Resistant Plasmodium falciparum

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Compound of Interest

Compound Name: (Rac)-ACT-451840

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts, creating an urgent need for novel antimalarial agents with different modes of action.[1][2][3][4] (Rac)-ACT-451840, a new chemical entity, has demonstrated potent activity against both sensitive and resistant strains of P. falciparum, positioning it as a promising candidate to address this challenge.[5][6][7] This technical guide provides a comprehensive overview of the preclinical and early clinical data on (Rac)-ACT-451840, with a focus on its efficacy against artemisinin-resistant malaria.

Quantitative Efficacy and Pharmacokinetic Data

(Rac)-ACT-451840 exhibits potent antimalarial activity across various in vitro and in vivo models. The following tables summarize the key quantitative data.



| Parameter | P. falciparum Strain | Value | Reference |
|-------------------------------|-----------------------|--------------|--------------|
| IC50 | NF54 (drug-sensitive) | 0.4 ± 0.0 nM | [1][2][3][4] |
| 7G8 (multidrug- resistant) | 0.3 nM | [8] | |
| Dd2 (multidrug- resistant) | 0.7 nM | [8] | |
| IC90 | NF54 (drug-sensitive) | 0.6 ± 0.0 nM | [3] |
| IC99 | NF54 (drug-sensitive) | 1.2 ± 0.0 nM | [3] |

| Parameter | Plasmodium Species | Model | Value | Reference |
|-----------|-----------------------|--------------|---|-----------|
| ED90 | P. falciparum | Murine model | 3.7 mg/kg (95% CI: 3.3-4.9 mg/kg) | [1][2][3] |
| ED90 | P. berghei | Murine model | 13 mg/kg (95% CI: 11-16 mg/kg) | [1][2][3] |



| Parameter | Condition | Value | Reference |
|-----------------------------------|-----------|--------------------------------|-----------|
| Cmax (500 mg, single dose) | Fasted | 11.9 ng/mL | [5][7] |
| AUC0–∞ (500 mg, single dose) | Fasted | 100.6 ng·h/mL | [5][7] |
| Cmax (500 mg, single dose) | Fed | 150.5 ng/mL | [7] |
| AUC0–∞ (500 mg, single dose) | Fed | 1,408.1 ng·h/mL | [7] |
| Half-life (t1/2) | - | ~34 hours | [5] |
| Parasite Reduction Ratio (PRR) | - | >4 log per parasite cycle | [3][9] |
| Parasite Clearance Half-life | - | 7.7 hours (95% CI: 7.3-8.3) | [10] |

| Stage | Parameter | Value | Reference |
|--------------------------|-----------|----------------------|--------------|
| Male Gamete Formation | IC50 | 5.89 ± 1.80 nM | [1][2][3][9] |
| Oocyst Development | IC50 | 30 nM (range: 23-39) | [1][2][3][9] |

Activity Against Artemisinin-Resistant Strains

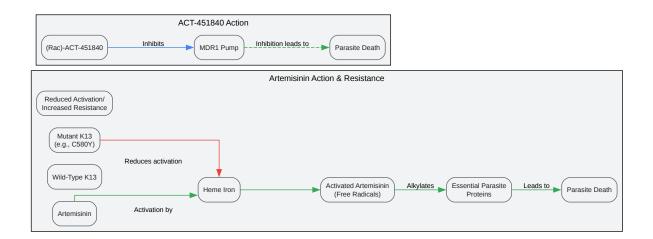
A critical feature of ACT-451840 is its efficacy against artemisinin-resistant parasites. Mutations in the Kelch13 (K13) propeller domain are the primary molecular marker for artemisinin resistance.[11] Studies have shown that ACT-451840 is fully active against artemisinin-resistant strains, with the K13 propeller mutation C580Y conferring no cross-resistance in ring-stage survival assays (RSA).[2] This indicates a mechanism of action distinct from that of artemisinins.

Mechanism of Action and Signaling Pathways



While the precise molecular target of ACT-451840 is still under investigation, it is known to have a novel mode of action.[2][9][12] One proposed mechanism involves the blocking of the MDR1 pump on the parasitophorous digestive vacuole membrane.[8] Unlike artemisinins, which require activation by intraparasitic heme-iron to generate free radicals, ACT-451840's activity is independent of this pathway.[13]

Below is a conceptual diagram illustrating the proposed mechanism of action in relation to artemisinin resistance.



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Caption: Proposed mechanism of ACT-451840 versus Artemisinin action.

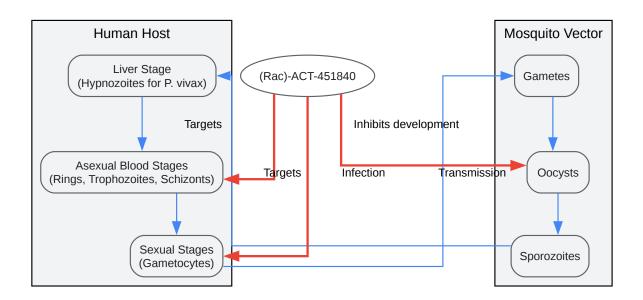
Multi-stage Activity and Transmission Blocking

ACT-451840 demonstrates activity against multiple life cycle stages of P. falciparum. It is effective against all asexual blood stages (rings, trophozoites, and schizonts), similar to



artemisinins.[7][14] Furthermore, it possesses gametocytocidal properties, potently preventing male gamete formation and blocking oocyst development in the mosquito vector.[1][2][3][9] This dual activity against both asexual and sexual stages suggests that ACT-451840 could not only treat malaria but also reduce its transmission.[1][2][3][4]

The following diagram illustrates the lifecycle of P. falciparum and the stages targeted by ACT-451840.



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Caption:P. falciparum lifecycle stages targeted by ACT-451840.

Experimental Protocols In Vitro Susceptibility Assays

The in vitro activity of ACT-451840 against P. falciparum is typically assessed using a [3H] hypoxanthine incorporation assay.[3]

• Parasite Culture:P. falciparum strains (e.g., NF54, Dd2, 7G8) are maintained in continuous culture in human erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, under a low oxygen environment (5% CO2, 5% O2, 90% N2).[15]



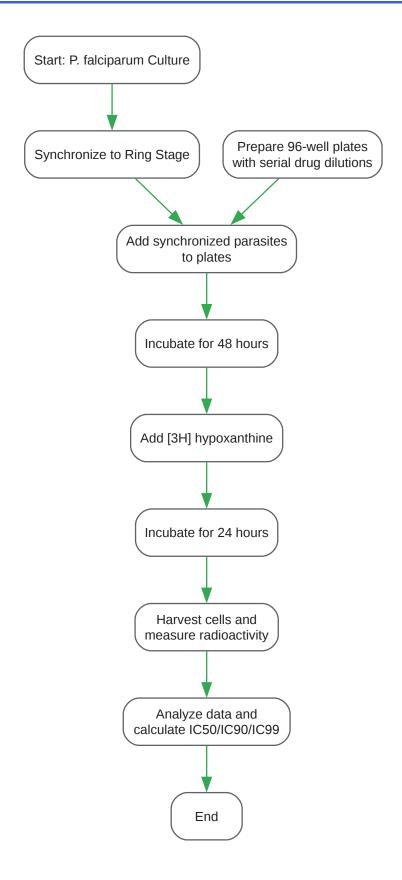




- Drug Dilution: ACT-451840 is serially diluted and added to 96-well plates.
- Assay: Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit.
- Incubation: Plates are incubated for 72 hours under standard culture conditions.
- Measurement: [3H] hypoxanthine is added for the final 24 hours of incubation. Parasite growth is determined by measuring the incorporation of [3H] hypoxanthine using a scintillation counter.
- Analysis: IC50, IC90, and IC99 values are calculated by fitting the dose-response data to a sigmoidal curve.

The workflow for this assay is depicted below.





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Caption: Workflow for the [3H] hypoxanthine incorporation assay.



In Vivo Efficacy in Murine Models

The in vivo efficacy of ACT-451840 is evaluated in murine models that permit infection with human and rodent malaria parasites.[1][2]

- Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used for P. falciparum studies, while other mouse strains are used for P. berghei infections.
- Infection: Mice are infected with parasites, and parasitemia is allowed to establish.
- Treatment: ACT-451840 is administered orally once daily for a specified duration (e.g., 4 days), starting on a designated day post-infection.[16]
- Monitoring: Parasitemia in peripheral blood is monitored daily by methods such as flow cytometry or Giemsa-stained blood smears.[3][16]
- Endpoint: The primary endpoint is the reduction in parasitemia. The 90% effective dose (ED90) is calculated. Animal survival can also be used as a robust endpoint.[3]

Conclusion

(Rac)-ACT-451840 is a potent, fast-acting antimalarial with a novel mechanism of action that is effective against artemisinin-resistant P. falciparum. Its dual activity against both the asexual blood stages responsible for clinical disease and the sexual stages responsible for transmission makes it a highly promising candidate for future malaria combination therapies.[1] [2][3][4] The data presented in this guide underscore its potential to become a valuable tool in the global effort to combat and ultimately eradicate malaria. Further clinical development is warranted to fully characterize its safety and efficacy profile in human populations.

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